

Technical Guide: Verification of Nitazoxanide-d4 Molecular Weight and Formula

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Compound of Interest		
Compound Name:	Nitazoxanide-d4	
Cat. No.:	B1139437	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the methods used to verify the molecular weight and chemical formula of **Nitazoxanide-d4**, a deuterated analog of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. This guide is intended for research and drug development professionals requiring detailed methodologies and data interpretation for the characterization of isotopically labeled standards.

Introduction

Nitazoxanide-d4 is the deuterium-labeled form of Nitazoxanide. It serves as a critical internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent compound. This allows for precise quantification in complex biological matrices by correcting for variations during sample preparation and analysis. Accurate verification of its molecular weight and formula is paramount to ensure the reliability of pharmacokinetic and metabolic studies.

Quantitative Data Summary

The key physicochemical properties of **Nitazoxanide-d4** are summarized in the table below.



Parameter	Value	Reference
Chemical Formula	C12H5D4N3O5S	[1][2][3][4][5]
Molecular Weight	311.31 g/mol	[1][2][3][4][5]
CAS Number	1246819-17-9	[1][3][4][5]
Appearance	White to off-white solid	
Purity	≥98%	_
Deuterium Incorporation	≥99%	

Experimental Protocols for Verification

The verification of the molecular weight and formula of **Nitazoxanide-d4** is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To determine the molecular weight of **Nitazoxanide-d4** and confirm the mass increase corresponding to the incorporation of four deuterium atoms.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation:
 - Prepare a stock solution of Nitazoxanide-d4 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - $\circ\,$ Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - Gas Flow: Nitrogen at appropriate desolvation and cone gas flow rates.
 - Data Acquisition: Full scan mode over a mass-to-charge ratio (m/z) range of 100-500.

Expected Results: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of **Nitazoxanide-d4** plus the mass of a proton. The expected m/z would be approximately 312.317. High-resolution mass spectrometry will allow for the confirmation of the elemental composition.

NMR Spectroscopy for Structural Formula Verification

Objective: To confirm the chemical structure of **Nitazoxanide-d4** and verify the positions of deuterium incorporation.

Methodology: ¹H, ¹³C, and ²H NMR Spectroscopy

• Sample Preparation:



- Dissolve 5-10 mg of Nitazoxanide-d4 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- NMR Spectrometer Conditions:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments:
 - ¹H NMR: To observe the remaining protons in the molecule.
 - ¹3C NMR: To confirm the carbon skeleton.
 - ²H NMR: To directly observe the deuterium signals.
 - Temperature: 25 °C.

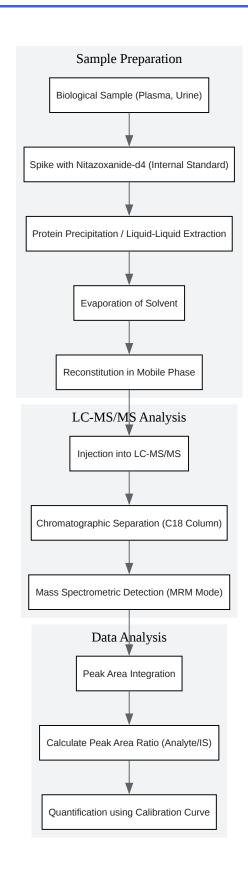
Expected Results:

- ¹H NMR: The spectrum will show the absence of signals corresponding to the protons on the phenyl ring that have been replaced by deuterium. The remaining proton signals (e.g., from the acetyl group) should be present at their expected chemical shifts.
- ¹³C NMR: The spectrum will confirm the presence of all 12 carbon atoms in the molecule.
 The carbons attached to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the non-deuterated compound.
- ²H NMR: The spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation on the phenyl ring.

Experimental Workflows and Signaling Pathways Bioanalytical Workflow for Nitazoxanide Quantification

The primary application of **Nitazoxanide-d4** is as an internal standard in the quantification of Nitazoxanide in biological samples. The following workflow outlines this process.





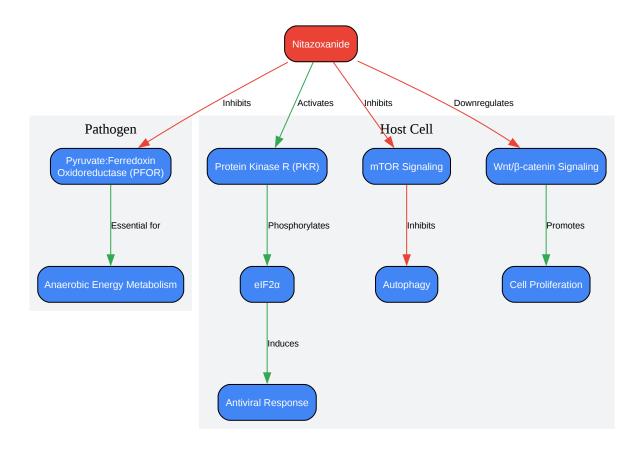
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Bioanalytical workflow using Nitazoxanide-d4.



Simplified Signaling Pathways of Nitazoxanide

Nitazoxanide exerts its therapeutic effects through the modulation of several host and pathogen signaling pathways. A simplified representation of some of these pathways is shown below.



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Key signaling pathways modulated by Nitazoxanide.

Conclusion

The verification of the molecular weight and chemical formula of **Nitazoxanide-d4** is a critical step in its use as an internal standard for quantitative bioanalysis. The combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a robust and



reliable means of confirming its identity and purity. The detailed protocols and workflows presented in this guide offer a framework for researchers and scientists in the field of drug development to ensure the accuracy and reproducibility of their analytical methods.

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